2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide
Description
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O3/c23-15(9-21-11-4-1-2-5-12(11)25-16(21)24)20-13-8-14(18-10-17-13)22-7-3-6-19-22/h1-8,10H,9H2,(H,17,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFQQCRNKJIWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=CC(=NC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide (referred to as Compound A ) is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Anticancer Properties
Recent studies have indicated that Compound A exhibits significant cytotoxic activity against various cancer cell lines. The compound was evaluated for its antiproliferative effects using the MTT assay across multiple human cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- A549 (lung cancer)
Table 1: Cytotoxic Activity of Compound A
The IC50 values indicate that Compound A has a promising profile as an anticancer agent, particularly against lung and cervical cancer cell lines.
The mechanism by which Compound A exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that treatment with Compound A led to an increase in the sub-G1 population of cells, indicative of apoptosis. Additionally, Western blot analyses demonstrated upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
In addition to its anticancer properties, Compound A has been screened for antimicrobial activity against various bacterial strains. The results showed that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Compound A
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Case Study 1: Efficacy in Multicellular Tumor Spheroids
A study conducted by Fayad et al. (2019) utilized multicellular tumor spheroids to assess the efficacy of Compound A in a more physiologically relevant model. The results indicated that Compound A effectively penetrated spheroid structures and exhibited enhanced cytotoxicity compared to monolayer cultures.
Case Study 2: Synergistic Effects with Other Anticancer Agents
Another investigation explored the potential synergistic effects of Compound A when combined with standard chemotherapy agents such as cisplatin. The combination treatment showed a significant reduction in IC50 values across various cancer cell lines, suggesting that Compound A may enhance the efficacy of existing therapies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Inferred from analogous pyrimidine-acetamide structures .
Q & A
Basic: How can the structural identity and purity of this compound be confirmed experimentally?
Answer:
The structural identity and purity of the compound should be confirmed using a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify proton environments and carbon frameworks, ensuring alignment with predicted chemical shifts for functional groups like the benzoxazole and pyrimidine moieties .
- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS) to validate the molecular formula .
- Infrared (IR) Spectroscopy: Identify characteristic absorption bands (e.g., C=O stretches at ~1700 cm, N-H in pyrazole) .
- High-Performance Liquid Chromatography (HPLC): Assess purity by comparing retention times and peak areas against standards .
Basic: What synthetic strategies optimize the yield of this compound?
Answer:
Multi-step synthesis requires precise control of reaction conditions:
- Key Steps:
- Optimization Factors:
- Temperature: Maintain 60–80°C for exothermic steps to prevent side reactions .
- Catalysts: Use triethylamine as a base to deprotonate intermediates and enhance nucleophilicity .
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
Advanced: How can computational modeling predict biological targets for this compound?
Answer:
Computational approaches guide target identification:
- Molecular Docking: Use software (e.g., AutoDock Vina) to simulate binding affinities with proteins like kinases or GPCRs. Prioritize targets with low binding energies (ΔG < -8 kcal/mol) .
- Pharmacophore Mapping: Align the compound’s functional groups (e.g., pyrimidine’s hydrogen-bond acceptors) with known active sites .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Validation: Compare results with structural analogs (e.g., thieno[2,3-d]pyrimidine derivatives) to identify conserved interactions .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from assay variability or structural modifications:
- Comparative Studies:
- Structural Analogs: Compare activity against analogs with substituent variations (e.g., replacing pyrazole with imidazole) to identify critical pharmacophores .
- Assay Conditions: Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC values may stem from differing ATP concentrations in kinase assays .
- Dose-Response Analysis: Perform full dose-response curves (0.1–100 µM) to confirm potency thresholds .
Advanced: What strategies improve this compound’s pharmacokinetic properties?
Answer:
Enhance bioavailability and metabolic stability through rational design:
- Solubility: Introduce hydrophilic groups (e.g., -OH, -SOH) at non-critical positions to improve aqueous solubility without disrupting target binding .
- Metabolism:
- Prodrug Approach: Mask labile groups (e.g., acetamide) with ester prodrugs, which hydrolyze in vivo .
- CYP Inhibition Assays: Screen for interactions with cytochrome P450 enzymes to predict metabolic stability .
- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fractions and adjust logP values (<3) to reduce nonspecific binding .
Advanced: How to analyze structure-activity relationships (SAR) for analogs?
Answer:
Systematic SAR analysis involves:
- Functional Group Scanning: Synthesize derivatives with modifications (e.g., replacing benzoxazole with thiazole) and test activity in cellular assays .
- 3D-QSAR Models: Develop comparative molecular field analysis (CoMFA) models using steric/electrostatic fields to predict activity trends .
- Crystallography: Resolve X-ray structures of ligand-target complexes to identify critical hydrogen bonds (e.g., between pyrimidine and kinase hinge region) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
